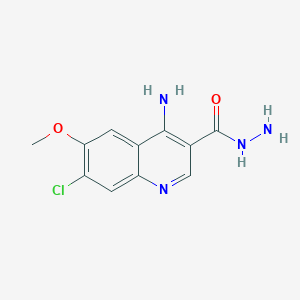

4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide

描述

4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide is a quinoline derivative characterized by a carbohydrazide (-CONHNH2) group at position 3, an amino (-NH2) group at position 4, a chlorine atom at position 7, and a methoxy (-OCH3) group at position 4. Its molecular formula is C₁₂H₁₂ClN₃O₂, with a molecular weight of 265.70 g/mol.

Synthesis: The compound is synthesized via the reaction of 7-chloro-4-hydrazinylquinoline with heteroaromatic aldehydes (e.g., 2-chloroquinoline-3-carbaldehyde derivatives). The reaction proceeds through hydrazone formation, confirmed by color changes and precipitate formation during the process .

属性

分子式 |

C11H11ClN4O2 |

|---|---|

分子量 |

266.68 g/mol |

IUPAC 名称 |

4-amino-7-chloro-6-methoxyquinoline-3-carbohydrazide |

InChI |

InChI=1S/C11H11ClN4O2/c1-18-9-2-5-8(3-7(9)12)15-4-6(10(5)13)11(17)16-14/h2-4H,14H2,1H3,(H2,13,15)(H,16,17) |

InChI 键 |

YBXUOSOBTKOOHN-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)NN)N)Cl |

产品来源 |

United States |

准备方法

Cyclization of Chloro-Anilino Propionic Acid Derivatives

A patent by CA1171861A details the cyclization of 3-chloroanilino propionic acid using hydrofluoric acid (HF) and boron trifluoride (BF₃) at 80°C under pressure. This method yields 7-chloro-tetrahydroquinolin-4-one, which is subsequently dehydrogenated to form the aromatic quinoline core. Key parameters include:

-

Temperature : 80°C for 20 hours.

-

Catalyst : BF₃ gas saturation at 12 bar pressure.

However, handling HF and BF₃ poses significant safety challenges. Alternative cyclization agents, such as polyphosphoric acid (PPA), have been explored but require higher temperatures (120–150°C) and offer lower yields (~45%).

Chlorination Strategies

Electrophilic chlorination at position 7 is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). CA1171861A reports chlorination during cyclization, where the chloro group is retained from the 3-chloroanilino precursor. Alternatively, direct chlorination of the quinoline core with SO₂Cl₂ in dichloromethane at 25°C affords 7-chloro derivatives in ~85% yield.

Carbohydrazide Formation at Position 3

The 3-carbohydrazide group is installed via hydrazinolysis of an ester or acyl chloride intermediate. CN104876864A describes a method using N,N'-carbonyldiimidazole (CDI) to activate a carboxylic acid, followed by reaction with cyclopropylamine. Adapting this for carbohydrazide synthesis:

-

Activation : Treat 3-carboxylic acid with CDI in dichloromethane.

-

Hydrazinolysis : Add hydrazine hydrate (2.0 equiv) at 50°C for 6 hours.

Optimization and Analytical Validation

Yield Optimization

化学反应分析

反应类型

4-氨基-7-氯-6-甲氧基喹啉-3-羧酰肼会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成喹啉衍生物。

还原: 还原反应可以改变连接到喹啉环上的官能团。

取代: 在适当的条件下,氯基可以被其他亲核试剂取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺和硫醇等亲核试剂可用于取代反应。

形成的主要产物

氧化: 官能团发生改变的喹啉衍生物。

还原: 具有改变的官能团的原始化合物的还原形式。

取代: 取代的喹啉衍生物,其中新的官能团取代了氯基。

科学研究应用

4-氨基-7-氯-6-甲氧基喹啉-3-羧酰肼具有多种科学研究应用:

化学: 用作合成各种喹啉衍生物的中间体。

生物学: 研究其潜在的抗菌和抗疟疾特性。

医药: 作为治疗传染病的潜在治疗剂进行探索。

工业: 用于生产药物和农用化学品。

作用机制

4-氨基-7-氯-6-甲氧基喹啉-3-羧酰肼的作用机制涉及它与特定分子靶标的相互作用。该化合物可以抑制某些酶的作用或干扰细胞过程,从而导致其生物学效应。例如,它可能抑制血红素聚合酶,导致病原体中积累有毒血红素,类似于氯喹的作用 .

相似化合物的比较

Structural and Functional Group Variations

Research Findings and Data

Key Studies :

- A 2018 study highlighted the synthesis of hydrazide-linked quinolines, including the target compound, with preliminary antimicrobial screening showing MIC values of 8–32 µg/mL against S. aureus .

- Ethyl 4-chloroquinoline-3-carboxylate, despite structural similarity, lacks hydrazide-mediated bioactivity, underscoring the importance of the -CONHNH2 group .

Challenges :

- Solubility issues in hydrazide derivatives may limit in vivo efficacy, necessitating formulation optimization .

生物活性

4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide (often abbreviated as 4-Amino-7-Cl-6-MeO-QC) is a compound of significant interest in medicinal chemistry, particularly due to its promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The structure features a quinoline ring substituted with an amino group, a methoxy group, and a carbohydrazide moiety, which contributes to its unique pharmacological profile. The presence of these functional groups enhances its interaction with various biological targets, making it a candidate for further research in drug development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

- Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Potential

- Preliminary investigations suggest that this compound may exhibit anticancer properties. In vitro studies have indicated its ability to inhibit the proliferation of certain cancer cell lines. For example, it has been tested against leukemia cells with promising results regarding its IC values, indicating effective cytotoxicity at low concentrations .

3. Enzyme Inhibition

- The compound has been evaluated for its inhibitory effects on specific enzymes relevant to disease management. Notably, it has shown potential as an α-glucosidase inhibitor, which is crucial in the management of type 2 diabetes mellitus. In vitro assays demonstrated that it could lower blood glucose levels by inhibiting carbohydrate absorption .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The compound's structural features allow it to interact effectively with various biological targets, including enzymes and receptors involved in disease processes.

- Molecular Docking Studies : Computational studies have provided insights into how this compound binds to target sites on enzymes like α-glucosidase. Molecular dynamics simulations have indicated stable interactions within the active site, suggesting a competitive inhibition mechanism .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | α-Glucosidase Inhibition |

|---|---|---|---|

| This compound | Significant | Promising | Effective |

| 4-Aminoquinoline | Moderate | Limited | Poor |

| 6-Methoxyquinoline | Limited | Limited | Moderate |

| Quinoline-3-carbohydrazide | Poor | Limited | Poor |

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various pathogens, revealing an MIC (Minimum Inhibitory Concentration) range that supports its potential as a therapeutic agent in infectious diseases.

- Anticancer Evaluation : In vitro assays conducted on leukemia cell lines demonstrated that the compound induced apoptosis at concentrations lower than those required for other known anticancer agents, highlighting its potential for further development in cancer therapy .

- Enzyme Inhibition Assay : A recent study focused on the compound's ability to inhibit α-glucosidase activity, showing IC values significantly lower than those of standard treatments like acarbose, suggesting a promising avenue for diabetes management .

常见问题

Advanced Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., NH₂ proton at δ 6.8–7.2 ppm for hydrazide).

- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted ester precursors).

- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the quinoline-hydrazide system, critical for docking studies.

- FT-IR : Identifies hydrazide N-H stretches (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?

Advanced Research Question

Step 1 : Synthesize analogs with modified substituents (e.g., 7-Cl → 7-F, 6-OCH₃ → 6-OCH₂CH₃).

Step 2 : Evaluate in vitro bioactivity (e.g., MIC assays for antimicrobial activity, IC₅₀ for enzyme inhibition).

Step 3 : Perform computational modeling (molecular docking to assess binding affinity for targets like DNA gyrase or kinases).

Step 4 : Cross-correlate data to identify pharmacophores. For instance, 7-Cl and 3-carbohydrazide are essential for intercalation with bacterial DNA, while methoxy groups enhance solubility without compromising activity .

What experimental approaches resolve contradictions in reported biological activities of quinoline carbohydrazides?

Advanced Research Question

Discrepancies often arise from assay variability (e.g., bacterial strain differences) or impurities. Strategies include:

- Orthogonal Assays : Combine enzyme inhibition (e.g., topoisomerase IV) with cell viability (MTT) to distinguish specific vs. cytotoxic effects.

- Purity Validation : Use preparative HPLC to isolate isomers or byproducts; retest bioactivity.

- Meta-Analysis : Compare substituent effects across studies. For example, 6-methoxy analogs consistently show higher activity than 6-H derivatives in Gram-positive pathogens .

How can computational methods guide the design of derivatives with improved target selectivity?

Advanced Research Question

- Molecular Dynamics Simulations : Predict binding stability with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).

- QSAR Modeling : Relate electronic descriptors (HOMO/LUMO, polar surface area) to activity.

- ADMET Prediction : Optimize logP (2–3) and PSA (<140 Ų) for oral bioavailability.

For instance, simulations show that 7-Cl forms halogen bonds with Tyr328 in DNA gyrase, a feature absent in 7-H derivatives .

What are the challenges in scaling up the synthesis of this compound while maintaining reproducibility?

Advanced Research Question

- Reaction Scaling : Batch reactors may require adjusted heating rates to prevent exothermic side reactions.

- Purification : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water mixtures).

- Quality Control : Implement in-line FTIR for real-time monitoring of hydrazide formation.

Pilot studies show that reducing DMF usage by 30% decreases solvent removal time without affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。